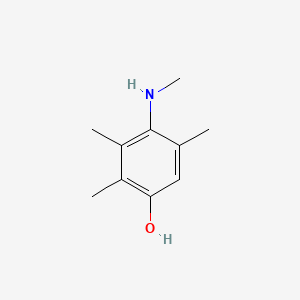

2,3,5-Trimethyl-4-(methylamino)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5-Trimethyl-4-(methylamino)phenol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is a derivative of phenol, characterized by the presence of three methyl groups and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3,5-trimethylphenol with methylamine under controlled conditions to yield the desired product . The reaction conditions often involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2,3,5-Trimethyl-4-(methylamino)phenol are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-4-(methylamino)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogenated compounds .

Scientific Research Applications

2,3,5-Trimethyl-4-(methylamino)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2,3,5-Trimethylphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.

4-(Methylamino)phenol: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.

Uniqueness

2,3,5-Trimethyl-4-(methylamino)phenol is unique due to the presence of both methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2,3,5-Trimethyl-4-(methylamino)phenol (TMMP) is an organic compound characterized by its phenolic structure with three methyl groups and a methylamino substituent. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its unique chemical properties.

TMMP has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1497083-39-8 |

| Molecular Formula | C10H15N1O |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | This compound |

| Appearance | White to light yellow solid |

The biological activity of TMMP is primarily attributed to its interaction with various molecular targets. It is believed to act as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact mechanisms remain under investigation.

Antimicrobial Properties

Recent studies have indicated that TMMP exhibits significant antimicrobial activity. For instance, in vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of TMMP. The MTT assay indicated that TMMP can inhibit cell proliferation in a dose-dependent manner in A549 lung cancer cells. The IC50 value was determined to be approximately 50 µM, suggesting moderate cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of TMMP derivatives. The study found that modifications to the phenolic structure could enhance potency against resistant bacterial strains .

- Cytotoxicity Assessment : Research conducted on A549 cells revealed that TMMP not only inhibits proliferation but also induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Applications

TMMP's unique properties make it suitable for various applications:

- Pharmaceuticals : Potential use as an antimicrobial agent or anticancer drug.

- Materials Science : Its phenolic structure allows for applications in resin formulations and coatings.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2,3,5-trimethyl-4-(methylamino)phenol |

InChI |

InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3 |

InChI Key |

SGUXPRLATNEUTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1NC)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.